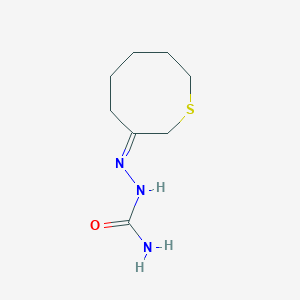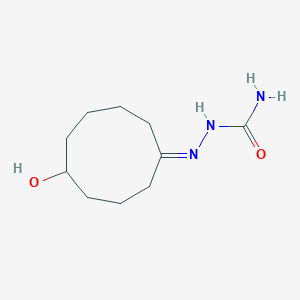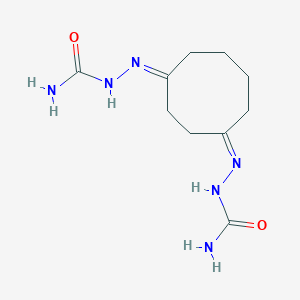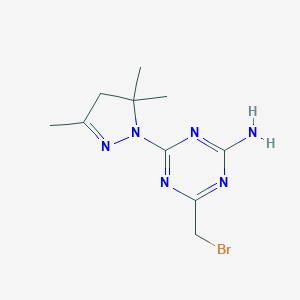![molecular formula C28H22N4O6S2 B296102 6,6'-bis(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-benzoxazole)](/img/structure/B296102.png)
6,6'-bis(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-benzoxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two benzoxazole rings connected through a bis(4-methylphenylsulfonylamino) linkage. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylsulfonyl chloride with 2-aminobenzoxazole under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole
- N-{2,2-bis[(4-methylphenyl)sulfonyl]vinyl}-4-chloroaniline
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole stands out due to its unique combination of benzoxazole rings and sulfonylamino linkages, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C28H22N4O6S2 |
|---|---|
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
4-methyl-N-[6-[2-[(4-methylphenyl)sulfonylamino]-1,3-benzoxazol-6-yl]-1,3-benzoxazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C28H22N4O6S2/c1-17-3-9-21(10-4-17)39(33,34)31-27-29-23-13-7-19(15-25(23)37-27)20-8-14-24-26(16-20)38-28(30-24)32-40(35,36)22-11-5-18(2)6-12-22/h3-16H,1-2H3,(H,29,31)(H,30,32) |
Clave InChI |
MTLHVBSDSZQBBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)



![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)




![4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
![N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
![N~5~-[(2,2,2-trichloroethoxy)carbonyl]ornithine](/img/structure/B296041.png)
![2-{[(Diethylboryl)oxy]carbonyl}pyrrolidine](/img/structure/B296042.png)

